N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide
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Overview
Description
N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetamide group. The presence of an amino-ethyl side chain further enhances its reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of pyrrolidine derivatives with acetamide precursors. One common method is the cyanoacetylation of amines, where the amine group of the pyrrolidine reacts with cyanoacetate derivatives under controlled conditions . This reaction can be carried out in the presence of catalysts such as sodium ethoxide or other base catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted acetamides.
Scientific Research Applications
N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. The amino-ethyl side chain can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target sites. These interactions can influence various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide shares similarities with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones .
Uniqueness
The uniqueness of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the amino-ethyl side chain and acetamide group allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7(12)10-8-2-4-11(6-8)5-3-9/h8H,2-6,9H2,1H3,(H,10,12)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNKAXVZBNGAAZ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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